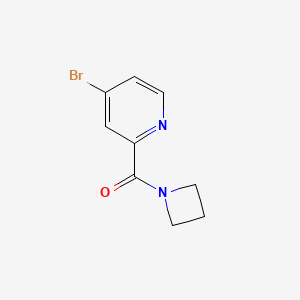
Azetidin-1-yl(4-bromopyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl(4-bromopyridin-2-yl)methanone: is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol It is characterized by the presence of an azetidine ring attached to a 4-bromopyridine moiety through a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-1-yl(4-bromopyridin-2-yl)methanone typically involves the reaction of 4-bromopyridine-2-carboxylic acid with azetidine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Azetidin-1-yl(4-bromopyridin-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The methanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Azetidin-1-yl(4-bromopyridin-2-yl)methanone is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of azetidine and pyridine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s structural features make it a candidate for drug discovery and development. It can be used to design and synthesize new pharmaceuticals with potential activity against various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications .
Wirkmechanismus
The mechanism of action of Azetidin-1-yl(4-bromopyridin-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring can enhance the compound’s binding affinity and specificity for these targets, while the bromopyridine moiety can modulate its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the presence of an amide group instead of the azetidine ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a bromopyridine moiety but are characterized by an imidazo ring fused to the pyridine.
Uniqueness: Azetidin-1-yl(4-bromopyridin-2-yl)methanone is unique due to the presence of both the azetidine and bromopyridine functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
947534-66-9 |
|---|---|
Molekularformel |
C9H9BrN2O |
Molekulargewicht |
241.08 g/mol |
IUPAC-Name |
azetidin-1-yl-(4-bromopyridin-2-yl)methanone |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-3-11-8(6-7)9(13)12-4-1-5-12/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
KQNQGXLZQVBIRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C(=O)C2=NC=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


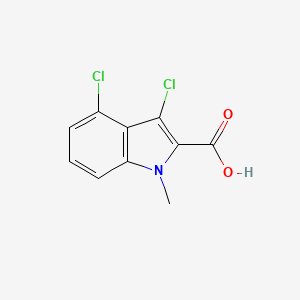

![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)

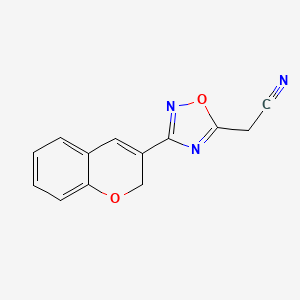
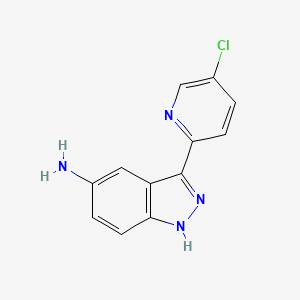
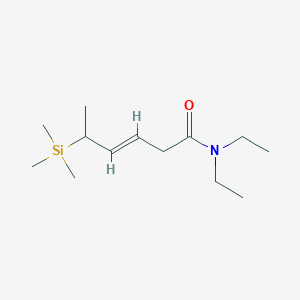

![1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one](/img/structure/B11869804.png)





